Acetyl Cyclosporin A

Description

BenchChem offers high-quality Acetyl Cyclosporin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl Cyclosporin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H113N11O13 |

|---|---|

Molecular Weight |

1244.6 g/mol |

IUPAC Name |

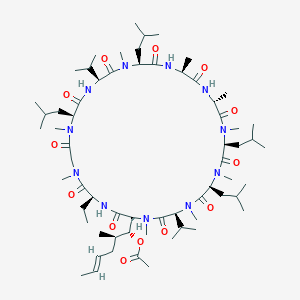

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate |

InChI |

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1 |

InChI Key |

KUSICUWKCBCAHV-ZSINMPTNSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Synonyms |

B3-243 cyclosporine A acetate O-acetyl C(9) cyclosporin A OACsA SDZ 33-243 SDZ-33-243 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Acetyl Cyclosporin A (Ac-CsA)

Executive Summary

Acetyl Cyclosporin A (Ac-CsA) represents a critical semi-synthetic derivative of the cyclic undecapeptide Cyclosporin A (CsA). While CsA is a potent calcineurin inhibitor used in transplant medicine, its acetylation—specifically at the

-

Metabolic Standards: Ac-CsA is a reference standard for investigating CsA metabolism, particularly distinguishing between Phase I hydroxylation and Phase II conjugation.

-

Prodrug Development: Acetylation increases lipophilicity (

), altering membrane permeability and solubility profiles for novel delivery systems.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and structural validation of Ac-CsA. It moves beyond "recipe" instructions to explain the chemical causality required for reproducibility in a drug development setting.

Part 1: Chemical Rationale & Strategic Synthesis[1]

The Synthetic Challenge

Cyclosporin A is a sterically crowded, hydrophobic molecule (MW 1202.6 Da). The primary target for acetylation is the secondary hydroxyl group on the side chain of the MeBmt (Residue 1) .

-

Steric Hindrance: The MeBmt side chain is bulky. Standard acetylation (Acetic Anhydride/Pyridine alone) is often sluggish and can lead to incomplete conversion.

-

Catalytic Necessity: The use of 4-Dimethylaminopyridine (DMAP) is non-negotiable. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a reactive N-acylpyridinium intermediate that is roughly

times more reactive than acetic anhydride alone. -

Solvent Selection: Dichloromethane (DCM) is preferred over DMF or DMSO for the reaction because it solubilizes CsA perfectly while allowing for easy aqueous workup (phase separation) to remove the pyridinium salts.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution.

-

Activation: DMAP attacks Acetic Anhydride (

) to form the Acetyl-DMAP cation (kinetic control). -

Transfer: The MeBmt hydroxyl group attacks the Acetyl-DMAP intermediate.

-

Regeneration: Pyridine (acting as an auxiliary base) sponges up the resulting proton/acetate, regenerating DMAP.

Figure 1: Strategic workflow for the DMAP-catalyzed acetylation of Cyclosporin A.

Part 2: Detailed Synthetic Protocol

Safety Note: Acetic anhydride is corrosive. Pyridine is toxic and has a noxious odor. Perform all steps in a fume hood.

Materials

-

Substrate: Cyclosporin A (USP Grade), dried in vacuo over

for 24h. -

Reagents: Acetic Anhydride (

, >99%), Pyridine (Anhydrous), DMAP. -

Solvent: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves.

Step-by-Step Methodology

1. Reaction Setup

-

Dissolve 1.0 g (0.83 mmol) of dry Cyclosporin A in 10 mL of anhydrous DCM in a round-bottom flask.

-

Why: High concentration (0.1 M) drives reaction kinetics.

-

-

Add 0.40 mL (5.0 mmol, ~6 eq) of Pyridine.

-

Add 0.31 mL (3.3 mmol, ~4 eq) of Acetic Anhydride.

-

Add 20 mg (0.16 mmol, 0.2 eq) of DMAP.

-

Observation: The solution may warm slightly. This indicates the formation of the active acylating species.

-

2. Incubation & Monitoring[1]

-

Stir at Room Temperature (20–25°C) under nitrogen or an anhydrous drying tube.

-

Monitor via TLC:

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: pure Ethyl Acetate or 5% MeOH in DCM.

-

Visualization: UV is weak for CsA. Use Iodine vapor or Dragendorff’s reagent (orange spots).

-

Endpoint: Disappearance of the lower

spot (CsA) and appearance of a higher

-

3. Workup (The "Self-Validating" Purification)

This workup is designed to chemically remove all reagents without chromatography if performed correctly.

-

Quench: Add 5 mL of Methanol (reacts with excess anhydride to form methyl acetate). Stir for 15 mins.

-

Dilution: Dilute with 50 mL DCM.

-

Acid Wash (Critical): Wash the organic layer twice with 1M HCl (30 mL) .

-

Base Wash: Wash twice with Saturated

. -

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo to yield a white foam.

Part 3: Structural Characterization

Characterization must prove two things:

-

Identity: The acetyl group is attached.

-

Regioselectivity: It is attached only at the MeBmt-OH.

Mass Spectrometry (LC-MS)[2][9]

-

Method: ESI-Positive Mode.

-

Expectation:

-

CsA Parent:

-

Ac-CsA Product:

(+42 Da shift). -

Adducts: Look for Ammonium adducts

, which are often more abundant for CsA derivatives. -

Validation: Absence of 1202.6 peak indicates full conversion. Absence of +84 Da peaks (1286.6) indicates no double acetylation (rare, but possible on trace impurities).

-

Nuclear Magnetic Resonance (NMR)

This is the gold standard for regiochemistry.

-

Solvent:

is standard. Note that CsA conformers are solvent-dependent.[8][9] -

Key Diagnostic Shift (The "Fingerprint"):

-

In native CsA, the MeBmt

-proton (attached to the carbon holding the OH) appears at -

In Ac-CsA, the deshielding effect of the ester carbonyl shifts this proton downfield to

5.1 – 5.4 ppm . -

Singlet Appearance: A sharp singlet at

2.05 ppm confirms the presence of the acetyl methyl group (

-

Data Summary Table

| Parameter | Cyclosporin A (Parent) | Acetyl Cyclosporin A (Product) | Diagnostic Change |

| Molecular Weight | 1202.6 Da | 1244.6 Da | +42 Da (Acetylation) |

| TLC ( | ~0.4 (Ethyl Acetate) | ~0.6 (Ethyl Acetate) | Increased Lipophilicity |

| Downfield Shift (Deshielding) | |||

| Absent | New Signal | ||

| Solubility | Low in water | Insoluble in water | Increased LogP |

Part 4: Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the synthesis product.

Figure 2: Analytical decision matrix for confirming the structural integrity of Acetyl-CsA.

References

-

Wenger, R. M. (1984). Synthesis of Cyclosporine: Total Synthesis of 'Cyclosporin A' and 'Cyclosporin H', Two Fungal Metabolites Isolated from the Species Tolypocladium inflatum Gams. Helvetica Chimica Acta, 67(2), 502–525.

-

Maurer, G., & Lemaire, M. (1986). Biotransformation and distribution in blood of cyclosporine and its metabolites. Transplantation Proceedings, 18(6 Suppl 5), 25–34.

-

Copeland, K. R., Yatscoff, R. W., & McKenna, R. M. (1990). Immunosuppressive activity of cyclosporine metabolites compared and characterized by mass spectrometry and nuclear magnetic resonance. Clinical Chemistry, 36(2), 225–229.

-

Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751–4757.

Sources

- 1. waters.com [waters.com]

- 2. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Effects of Cyclosporin A to Isocyclosporin A Rearrangement on Ion Mobility Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Acetyl-Cyclosporin A – Structural Dynamics, Synthesis, and Pharmacological Applications

[1]

Executive Summary

Acetyl-Cyclosporin A (O-Acetyl-CsA) represents a critical structural derivative of the cyclic undecapeptide Cyclosporin A (CsA).[1] Unlike its parent compound, which acts as a potent immunosuppressant via the Calcineurin-NF-AT pathway, O-Acetyl-CsA exhibits a distinct pharmacological profile characterized by loss of immunosuppressive activity while retaining P-glycoprotein (P-gp) inhibitory capacity .[1] This "functional decoupling" makes it a high-value candidate for multidrug resistance (MDR) reversal research and a model for prodrug development.[1] This guide details the physicochemical properties, synthesis protocols, and mechanistic divergence of Acetyl-CsA for researchers in drug discovery.[1]

Structural Characterization & Chemical Identity[1][2]

The structural integrity of Cyclosporin A relies on the unique amino acid MeBmt (4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine) at position 1.[1] The acetylation of the secondary hydroxyl group on the MeBmt side chain yields O-Acetyl-Cyclosporin A .

Molecular Specifications

The transformation involves the esterification of the C3-hydroxyl group of the MeBmt residue. This modification introduces steric bulk and eliminates a critical hydrogen bond donor required for the ternary complex formation with Calcineurin.

| Property | Cyclosporin A (Parent) | O-Acetyl-Cyclosporin A (Derivative) |

| CAS Number | 59865-13-3 | 121584-52-9 (Aldehyde impurity variant) / Generic O-Ac-CsA |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₄H₁₁₃N₁₁O₁₃ |

| Molecular Weight | 1202.61 g/mol | 1244.65 g/mol |

| Key Residue Mod | MeBmt (–OH free) | MeBmt (–O–CO–CH₃) |

| H-Bond Donors | 5 | 4 (Loss of MeBmt –OH) |

| Lipophilicity (LogP) | ~2.92 (Experimental) | > 3.5 (Predicted increase due to ester) |

3D Conformation and Binding Logic

In the parent CsA, the MeBmt hydroxyl group forms a hydrogen bond with the polar pocket of Cyclophilin (Cyp) and, crucially, interacts with the Calcineurin phosphatase complex.[1]

-

Acetylation Effect: The acetyl group at position 1 creates steric hindrance. While O-Acetyl-CsA can still bind Cyclophilin (albeit with altered kinetics), the Cyp-AcetylCsA complex cannot bind Calcineurin .[1] This abolishes the immunosuppressive signal transduction.

Synthesis and Purification Protocol

The synthesis of O-Acetyl-CsA is a classic acetylation of a secondary alcohol within a complex peptide macrocycle. The challenge lies in specificity, avoiding side reactions at other amide nitrogens or degradation of the peptide backbone.

Reaction Workflow (DOT Visualization)

Figure 1: Step-wise synthesis workflow for the acetylation of Cyclosporin A.

Detailed Methodology

Reagents: Cyclosporin A (99%), Acetic Anhydride (Ac₂O), Pyridine (anhydrous), 4-Dimethylaminopyridine (DMAP).[1]

-

Solubilization: Dissolve 100 mg of Cyclosporin A in 2.0 mL of anhydrous pyridine under nitrogen atmosphere.

-

Catalysis: Add a catalytic amount of DMAP (5 mg) to facilitate the reaction at the sterically hindered MeBmt hydroxyl.

-

Acetylation: Dropwise add Acetic Anhydride (excess, ~5-10 equivalents). Stir at room temperature for 12–24 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).[1]

-

Quenching: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution to hydrolyze excess anhydride.

-

Extraction: Extract 3x with Dichloromethane (DCM). Wash organic layers with 0.1M HCl (to remove pyridine), then brine.[1] Dry over Na₂SO₄.

-

Purification: Isolate via Preparative HPLC using a C18 column.

-

Mobile Phase: Acetonitrile : Water (Gradient 70:30 to 100:0).

-

Detection: UV at 210 nm.

-

Biological Mechanism & Pharmacological "Switch"

The acetylation of CsA acts as a molecular switch, toggling the compound from an immunosuppressant to a non-immunosuppressive MDR reversal agent.

Mechanism of Action Comparison

Figure 2: Mechanistic divergence. Acetylation prevents Calcineurin inhibition but retains P-gp binding.[1]

Prodrug Potential

O-Acetyl-CsA is often investigated as a prodrug .[1] The ester linkage is susceptible to hydrolysis by esterases in vivo.

-

Rationale: Acetylation increases lipophilicity and alters solubility. Once administered, plasma or tissue esterases can cleave the acetyl group, regenerating the active immunosuppressant CsA. This strategy is used to modify bioavailability or reduce local toxicity in specific formulations (e.g., ocular delivery).[1]

Analytical Methodologies

Validating the structure and purity of Acetyl-CsA requires distinguishing it from the parent CsA and the "Acetyl-CsA Aldehyde" impurity (a degradation product involving oxidation).

HPLC Analysis[1]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

-

Temperature: 60°C (High temperature minimizes peak broadening caused by slow interconversion of CsA conformers).

-

Mobile Phase: Acetonitrile : Water : Phosphoric Acid (70:30:0.05).

-

Differentiation: O-Acetyl-CsA elutes later than CsA due to increased hydrophobicity (higher LogP).[1]

NMR Spectroscopy (¹H-NMR)

The definitive confirmation of acetylation occurs in the proton NMR spectrum.

-

Diagnostic Signal: Appearance of a sharp singlet at δ ~2.0–2.1 ppm corresponding to the methyl protons of the acetyl group (–COCH₃).

-

Shift: The methine proton (CH-O) of the MeBmt residue (position 1) shifts downfield (deshielding) compared to the parent CsA, typically moving from ~3.8 ppm to ~5.2 ppm.[1]

Impurity Profiling: The Aldehyde Variant

Researchers must be aware of Acetyl-Cyclosporin A Aldehyde (CAS 121584-52-9).[1][2] This is an impurity formed by the oxidative cleavage of the side chain double bond in addition to acetylation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5284373, Cyclosporin A. Retrieved from [Link][1][3]

-

Twentyman, P. R., et al. (1992). Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro. British Journal of Cancer.[4] Retrieved from [Link]

-

Hamel, A. R., et al. (2004).[5] Cyclosporin A prodrugs: design, synthesis and biophysical properties. Journal of Peptide Research. Retrieved from [Link]

Sources

- 1. Acetyl-cyclosporin A aldehyde |CAS 121584-52-9|DC Chemicals [dcchemicals.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporin A prodrugs: design, synthesis and biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore Decoupled: Early Discovery and Mechanistic Role of Acetyl-Cyclosporin A

Executive Summary

Acetyl-Cyclosporin A (Acetyl-CsA) , specifically the O-acetyl derivative at the MeBmt residue, represents a pivotal chapter in the structure-activity relationship (SAR) history of immunosuppressants. While Cyclosporin A (CsA) revolutionized transplantation medicine, the early synthesis and evaluation of Acetyl-CsA provided the critical negative control that mapped the molecule's "effector domain."

This technical guide analyzes the discovery, synthesis, and biological characterization of Acetyl-CsA. It details how a single functional group modification—acetylation of the

Historical Context: The Sandoz Era

In the late 1970s, following the isolation of Cyclosporin A from Tolypocladium inflatum by Sandoz (now Novartis) scientists, the mechanism of its potent T-cell suppression was unknown. The "Cyclosporin team," including Jean Borel (pharmacology) and Roland Wenger (chemistry), faced a black box: a cyclic undecapeptide with unprecedented biological activity.

To understand the pharmacophore, Wenger initiated a rigorous semi-synthetic program. The goal was to modify specific residues to determine which were essential for binding to the intracellular receptor, Cyclophilin (Cyp) .

The Acetyl-CsA Breakthrough: The synthesis of Acetyl-CsA (internal code B3-243 ) was designed to probe the function of the unique amino acid at position 1: (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) . This residue contains a secondary hydroxyl group.

-

Hypothesis: If the hydroxyl group participates in critical hydrogen bonding with the receptor, blocking it (via acetylation) should reduce activity.

-

Result: Acetyl-CsA proved to be non-immunosuppressive , confirming that the MeBmt hydroxyl is a non-negotiable anchor point for the CsA-Cyclophilin interaction.

Chemical Synthesis & Structural Characterization[1]

The conversion of CsA to Acetyl-CsA is a classic semi-synthetic transformation. It relies on the nucleophilic attack of the MeBmt

Reaction Mechanism

The reaction targets the secondary alcohol on the side chain of the MeBmt residue. Due to the steric hindrance of the macrocycle, this reaction requires forcing conditions or efficient catalysis (e.g., DMAP).

Protocol: Synthesis of O-Acetyl-Cyclosporin A

Note: This protocol reflects standard semi-synthetic procedures used in early SAR studies (e.g., Wenger et al., Helv. Chim. Acta).

Reagents:

-

Cyclosporin A (Dry, >99% purity)

-

Acetic Anhydride (

) -

Pyridine (Solvent/Base)

-

4-Dimethylaminopyridine (DMAP) - Catalyst

-

Dichloromethane (DCM) - Extraction solvent

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g (0.83 mmol) of Cyclosporin A in 5.0 mL of anhydrous pyridine under a nitrogen atmosphere.

-

Activation: Add 10 mg of DMAP to the solution to act as a hyper-nucleophilic acylation catalyst.

-

Acetylation: Dropwise add 1.0 mL of Acetic Anhydride (

) at room temperature (25°C). -

Incubation: Stir the reaction mixture for 18–24 hours. Monitor via TLC (Silica gel; Mobile phase: Acetone/Hexane 1:1). The Acetyl-CsA spot will have a higher

value than CsA due to increased lipophilicity. -

Quenching: Pour the reaction mixture onto crushed ice (50 g) to hydrolyze excess acetic anhydride.

-

Extraction: Extract the aqueous phase three times with DCM (3 x 20 mL).

-

Purification: Wash the combined organic layers with 1N HCl (to remove pyridine), followed by saturated

and brine. Dry over -

Crystallization: Recrystallize from Ether/Petroleum Ether to yield Acetyl-CsA as a white powder.

Visualization of Synthesis Logic

Figure 1: The acetylation pathway converts the active hydroxyl group on MeBmt into an inert ester, increasing lipophilicity and blocking hydrogen bond donation.

Biological Evaluation: The "Functional Switch"

The defining characteristic of Acetyl-CsA is its lack of immunosuppressive potency. This negative result was as important as the positive results for other derivatives, as it delineated the "Binding Domain."

Comparative Activity Profile

The following table summarizes the biological activity of CsA versus Acetyl-CsA. The drastic shift in IC50 demonstrates the "Switch" effect.

| Assay Type | Parameter | Cyclosporin A (CsA) | Acetyl-Cyclosporin A |

| Binding Affinity | Cyclophilin Binding ( | ~5–20 nM | > 1,000 nM (Very Weak) |

| Immunosuppression | MLR IC50 (Murine) | ~10 nM | > 10,000 nM (Inactive) |

| MDR Reversal | P-gp Inhibition | High Potency | High Potency (Retained) |

| Chemical Stability | Acid Hydrolysis | Susceptible (N,O-acyl shift) | Stable |

Mechanistic Deep Dive

Why does acetylation kill the activity?

-

Steric Clash: The acetyl group is significantly larger than a hydroxyl proton, preventing the molecule from fitting deeply into the hydrophobic pocket of Cyclophilin.

-

Loss of H-Bond: The hydroxyl group of MeBmt (residue 1) acts as a critical Hydrogen Bond Donor to the backbone of Cyclophilin (specifically Trp121 and Arg55 in the active site). Acetylation removes this donor capability.

-

Decoupling Effects: Interestingly, Acetyl-CsA retains the ability to inhibit P-glycoprotein (P-gp), a transporter associated with Multi-Drug Resistance (MDR). This proved that the structural requirements for P-gp inhibition are distinct from Calcineurin/Cyclophilin inhibition.

Visualization of Signaling Pathway Disruption

Figure 2: Acetyl-CsA fails to bind Cyclophilin due to the modification at residue 1, preventing the downstream inhibition of Calcineurin.

Experimental Protocol: Mixed Lymphocyte Reaction (MLR)

To verify the lack of activity in Acetyl-CsA, the standard Mixed Lymphocyte Reaction (MLR) is the gold-standard historical assay.

Objective: Measure the inhibition of T-cell proliferation in response to alloantigens.

-

Cell Isolation: Isolate splenocytes from two genetically distinct mouse strains (e.g., BALB/c and C57BL/6).

-

Stimulator Preparation: Irradiate C57BL/6 cells (2000 rads) to prevent their proliferation. These act as the antigen stimulus.

-

Responder Preparation: Use fresh BALB/c splenocytes as responders.

-

Drug Treatment:

-

Prepare serial dilutions of CsA (Control) and Acetyl-CsA in RPMI-1640 medium.

-

Concentration range: 1 nM to 10,000 nM.

-

-

Co-Culture: Plate

responder cells and -

Incubation: Incubate for 72–96 hours at 37°C, 5%

. -

Readout: Pulse with

of -

Analysis: Plot CPM (Counts Per Minute) vs. Log[Concentration].

-

Expected CsA: Sigmoidal inhibition curve (IC50 ~10 nM).

-

Expected Acetyl-CsA: Flat line or negligible inhibition (IC50 > 10,000 nM).

-

References

-

Wenger, R. M. (1983). Synthesis of Cyclosporine and Analogues: Structure, Activity, Relationships of New Cyclosporine Derivatives.[1] Transplantation Proceedings, 15(4), Suppl 1, 2230–2241.

-

Borel, J. F., Feurer, C., Gubler, H. U., & Stähelin, H. (1976). Biological effects of cyclosporin A: a new antilymphocytic agent. Agents and Actions, 6(4), 468–475.

-

Traber, R., Loosli, H. R., Hofmann, H., Kuhn, M., & von Wartburg, A. (1982). Isolierung und Strukturermittlung der neuen Cyclosporine E, F, G, H und I. Helvetica Chimica Acta, 65(5), 1655–1677. (Foundational chemistry of derivatives).

-

Foxwell, B. M., Mackie, A., Ling, V., & Ryffel, B. (1989). Identification of the multidrug resistance-related P-glycoprotein as a cyclosporine binding protein.[2] Molecular Pharmacology, 36(4), 543–546.[2] (Demonstrates Acetyl-CsA activity on P-gp despite lack of immunosuppression).

-

Heusler, K., & Pletscher, A. (2001). The controversial early history of cyclosporin. Swiss Medical Weekly, 131, 299–302.

Sources

- 1. US9765119B2 - Cyclosporine analogue mixtures and their use as immunomodulating agents - Google Patents [patents.google.com]

- 2. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways Affected by Acetyl Cyclosporin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Cyclosporin A, a derivative of the well-established immunosuppressant Cyclosporin A (CsA), presents a modified chemical structure that potentially alters its biological activity and impact on cellular signaling. This technical guide provides a comprehensive exploration of the biochemical pathways known to be modulated by the parent compound, Cyclosporin A, as a foundational framework for understanding the probable mechanisms of action of its acetylated form. We will delve into the intricacies of the Calcineurin-NFAT signaling cascade, mitochondrial bioenergetics, and other pertinent pathways. This document will serve as a critical resource for researchers by not only detailing the established molecular interactions of CsA but also by providing field-proven experimental protocols and data interpretation frameworks to investigate the nuanced effects of Acetyl Cyclosporin A.

Introduction: From Cyclosporin A to its Acetylated Analogue

Cyclosporin A is a potent cyclic nonribosomal peptide renowned for its immunosuppressive properties, which have revolutionized organ transplantation and the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of T-cell activation, thereby preventing an immune response against foreign antigens or self-tissues.[3][4][5] The core of CsA's activity lies in its ability to form a complex with an intracellular protein, cyclophilin.[3][6] This complex then targets and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[2][7][8]

Acetyl Cyclosporin A is a modified version of this parent molecule. While the specific biological activities of Acetyl Cyclosporin A are not as extensively documented as those of CsA, studies on analogues like O-acetyl cyclosporin A suggest that chemical modifications such as acetylation can alter the compound's properties, including its immunosuppressive and growth-inhibitory effects.[9] Understanding the established pathways affected by CsA is therefore paramount to predicting and investigating the biochemical consequences of Acetyl Cyclosporin A administration.

This guide will focus on the primary and secondary biochemical pathways influenced by the cyclosporin family of molecules.

The Calcineurin-NFAT Signaling Pathway: The Primary Target

The cornerstone of Cyclosporin A's immunosuppressive effect is its potent inhibition of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[7][10] This pathway is a critical component of T-lymphocyte activation.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, leading to the activation of calcineurin.[11] Activated calcineurin then dephosphorylates NFAT, a family of transcription factors.[2] This dephosphorylation exposes a nuclear localization signal on NFAT, facilitating its translocation from the cytoplasm to the nucleus.[12] Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the expression of a battery of genes essential for the immune response, most notably Interleukin-2 (IL-2).[3][13][14] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells.[13]

Cyclosporin A, by binding to cyclophilin, creates a composite surface that binds to calcineurin, sterically hindering its phosphatase activity.[6] This prevents the dephosphorylation of NFAT, trapping it in the cytoplasm and thereby abrogating the downstream gene transcription required for T-cell activation.[2][7][8] It is highly probable that Acetyl Cyclosporin A, if it retains the core structure necessary for cyclophilin binding, will exhibit a similar inhibitory effect on this pathway, though its potency may be altered.

Visualizing the Calcineurin-NFAT Pathway

Caption: Inhibition of the Calcineurin-NFAT pathway by Acetyl Cyclosporin A.

Experimental Protocols for Pathway Analysis

This assay directly measures the enzymatic activity of calcineurin in the presence or absence of the test compound.

-

Principle: A synthetic phosphopeptide substrate (e.g., RII phosphopeptide) is incubated with a source of calcineurin (cell lysate or purified enzyme). The amount of free phosphate released due to calcineurin's phosphatase activity is quantified, often using a malachite green-based colorimetric detection method.[15][16][17]

-

Methodology:

-

Prepare cell lysates from T-cells (e.g., Jurkat cells) or other relevant cell types.

-

In a 96-well plate, add cell lysate, assay buffer containing calcium and calmodulin, and varying concentrations of Acetyl Cyclosporin A or a vehicle control.

-

Initiate the reaction by adding the RII phosphopeptide substrate.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and add the malachite green reagent to detect the released phosphate.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

-

Self-Validation: Include a positive control with a known calcineurin inhibitor (e.g., Cyclosporin A) and a negative control without the cell lysate to account for non-enzymatic substrate hydrolysis.

This cell-based assay quantifies the transcriptional activity of NFAT.

-

Principle: A reporter cell line (e.g., Jurkat T-cells) is engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.[18][19] Activation of the Calcineurin-NFAT pathway leads to the expression of the reporter gene, which can be easily quantified.

-

Methodology:

-

Seed the NFAT reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Acetyl Cyclosporin A or a vehicle control for 1-2 hours.

-

Stimulate the cells with a T-cell activator (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies) to induce NFAT activation.

-

Incubate for 6-24 hours to allow for reporter gene expression.

-

For a luciferase reporter, lyse the cells and add a luciferase substrate, then measure the resulting luminescence.[20]

-

-

Self-Validation: Include unstimulated cells as a negative control and stimulated, untreated cells as a positive control for maximal NFAT activation.

Quantitative Data Summary

The following table presents hypothetical data illustrating the expected outcomes of the aforementioned assays when testing Acetyl Cyclosporin A, assuming it has a similar but potentially different potency compared to Cyclosporin A.

| Compound | Concentration (nM) | Calcineurin Activity (% of Control) | NFAT Reporter Activity (% of Stimulated) |

| Vehicle Control | - | 100 | 100 |

| Cyclosporin A | 1 | 85 | 90 |

| 10 | 50 | 45 | |

| 100 | 15 | 10 | |

| Acetyl Cyclosporin A | 1 | 90 | 95 |

| 10 | 65 | 60 | |

| 100 | 25 | 20 |

Mitochondrial Pathways: Off-Target but Significant Effects

Beyond its primary immunosuppressive role, Cyclosporin A is known to exert significant effects on mitochondria, which can contribute to both its therapeutic and toxicological profiles.[21] These effects are likely relevant for Acetyl Cyclosporin A as well.

Modulation of the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and initiation of apoptosis. Cyclophilin D, a mitochondrial cyclophilin, is a key regulator of the mPTP.

-

Mechanism of Action: CsA can bind to cyclophilin D, preventing its interaction with the core components of the mPTP and thus inhibiting pore opening.[22][23] This action can be protective in some contexts, such as ischemia-reperfusion injury. However, CsA can also induce mitochondrial oxidative stress, which can paradoxically promote mPTP opening.[21] Acetyl Cyclosporin A's effect on the mPTP would depend on its ability to interact with cyclophilin D and its influence on mitochondrial redox status.

Induction of Oxidative Stress

-

Mechanism of Action: CsA has been shown to increase the production of reactive oxygen species (ROS) in mitochondria, decrease the levels of the antioxidant glutathione (GSH), and lead to the oxidation of mitochondrial components like cardiolipin.[21] This oxidative stress can impair mitochondrial function and contribute to the nephrotoxicity associated with CsA.[21][24]

Visualizing Mitochondrial Effects

Sources

- 1. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclosporine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Mechanism of action of cyclosporin A and rationale for use in nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. curf.upenn.edu [curf.upenn.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ccjm.org [ccjm.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. T Cell Activation Bioassay (NFAT) Protocol [promega.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Sequential Activation of NFAT and c-Myc Transcription Factors Mediates the TGF-β Switch from a Suppressor to a Promoter of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Cyclosporin A causes oxidative stress and mitochondrial dysfunction in renal tubular cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: In Vitro Stability Profiling of Acetyl Cyclosporin A

Executive Summary & Molecular Context[1]

Acetyl Cyclosporin A (Acetyl-CsA) represents a C1-O-acetylated derivative of the cyclic undecapeptide Cyclosporin A (CsA). Unlike the parent molecule, which relies on high lipophilicity for membrane permeability, the introduction of an acetyl group at the [4-(2-butenyl)-4-methyl-threonine] (MeBmt) residue alters the physicochemical properties, potentially acting as a prodrug to modify bioavailability or distribution.

The Stability Paradox: While CsA is metabolically cleared via CYP3A4-mediated oxidation (hydroxylation/demethylation), Acetyl-CsA introduces a metabolic soft spot : the ester bond. Consequently, the in vitro stability profile of Acetyl-CsA is governed by two competing pathways:

-

Hydrolysis: Rapid deacetylation driven by plasma esterases and chemical pH instability.

-

Oxidative Metabolism: CYP450-mediated attack on the peptide backbone (similar to CsA).

This guide details the rigorous protocols required to deconvolute these pathways, ensuring accurate intrinsic clearance (

Mechanistic Pathways & Logic

To accurately interpret stability data, one must visualize the degradation hierarchy. Acetyl-CsA is not merely "unstable"; it converts to an active parent (CsA) before further clearance.

Degradation Pathway Diagram

Figure 1: The dual-phase degradation logic. Acetyl-CsA primarily undergoes deacetylation to yield CsA, which is subsequently metabolized by CYP enzymes.

Experimental Protocols

Chemical Stability (pH-Dependent Hydrolysis)

Objective: Determine the contribution of non-enzymatic hydrolysis to the total clearance profile. Esters are thermodynamically unstable at high pH.

Protocol:

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

-

Incubation: Spike Acetyl-CsA (1 µM final concentration, <0.1% DMSO) into pre-warmed buffers (37°C).

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediate transfer into 150 µL cold Acetonitrile (ACN) containing Internal Standard (Cyclosporin D or Deuterated CsA).

-

Critical Step: For pH 9.0 samples, the quenching solution must contain 1% Formic Acid to immediately neutralize the base and halt hydrolysis.

-

Biological Matrix Stability (Plasma & Microsomes)

Objective: Differentiate between esterase-mediated conversion (Plasma) and CYP-mediated clearance (Microsomes).

The "Rotamer" Challenge: Cyclosporins exhibit conformational heterogeneity (rotamers) at room temperature, leading to peak broadening in LC-MS.

-

Solution: The chromatographic column must be maintained at 50°C - 60°C to accelerate rotamer interconversion, yielding sharp, quantifiable peaks.

Workflow Diagram

Figure 2: Standardized workflow for metabolic stability assessment. Note the heated column requirement for Cyclosporin analysis.

Detailed Microsomal Protocol (Self-Validating System)

-

System Setup:

-

Test System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

-

Controls (Validation):

-

Negative Control: Incubations without NADPH (detects esterase activity only).

-

Positive Control (Esterase): Propantheline or Procaine.

-

Positive Control (CYP): Verapamil or Testosterone.

-

-

Procedure:

-

Pre-incubate microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Add Acetyl-CsA (1 µM).

-

Initiate with NADPH (or buffer for negative control).

-

Sample at designated time points into cold ACN.

-

Analytical Methodology (LC-MS/MS)[2][3][4][5][6]

Quantification of Acetyl-CsA requires specific mass spectrometry parameters due to its ionization behavior. Like CsA, the acetyl derivative forms stable adducts rather than protonated molecular ions

Instrument Parameters:

-

Ionization: ESI Positive Mode.

-

Target Ions:

-

Primary Monitor:

(Ammonium adduct) or -

Note: Avoid optimizing for

as it is often low abundance and unstable.

-

-

Mobile Phase:

-

A: Water + 2 mM Ammonium Acetate + 0.1% Formic Acid.

-

B: Methanol + 2 mM Ammonium Acetate + 0.1% Formic Acid.

-

Why Ammonium Acetate? To drive the formation of the

adduct consistently.

-

Data Analysis Table: Summarize your kinetic data using the following structure:

| Parameter | Definition | Calculation |

| Elimination Rate Constant | ||

| In Vitro Half-Life | ||

| Intrinsic Clearance | ||

| Conversion Ratio | Prodrug Efficiency |

Interpretation of Results

-

Rapid Disappearance in Plasma: If Acetyl-CsA

min in Rat Plasma but -

Microsomal Stability (+NADPH vs -NADPH):

-

If clearance is high in both +NADPH and -NADPH samples: The primary route is hydrolysis (esterase).

-

If clearance is high only in +NADPH samples: The acetyl group is stable, and the molecule is being metabolized via CYP oxidation (rare for esters).

-

-

Appearance of Parent: Monitor the formation of CsA (m/z ~1202 for

or ~1219 for

References

-

Lensmeyer, G. L., et al. (1991). "Therapeutic monitoring of cyclosporine and its metabolites." Therapeutic Drug Monitoring.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Hydrolytic Stability in Plasma and Buffer."

-

Brodney, M. A., et al. (2010). "Hydrolytic stability of ester prodrugs in human, dog, and rat plasma." Journal of Medicinal Chemistry.

-

Hermann, M., et al. (2006). "Cellular uptake and efflux of cyclosporin A and its metabolites." Drug Metabolism and Disposition.

-

Waters Corporation. (2023). "The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS." Application Note.

Technical Guide: Solubility Profile and Physicochemical Characterization of Acetyl Cyclosporin A

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Acetyl Cyclosporin A (specifically O-acetyl-Cyclosporin A), a key derivative used in mechanistic studies of immunosuppression and drug delivery.

Executive Summary

Acetyl Cyclosporin A (Acetyl-CsA) is the O-acetylated derivative of Cyclosporin A (CsA), typically modified at the

While the parent molecule CsA is a BCS Class II drug (low solubility, high permeability), the acetylation of the MeBmt residue fundamentally alters its intramolecular hydrogen bonding capacity. This modification removes a critical hydrogen bond donor, locking the molecule into specific conformations and generally increasing its lipophilicity compared to the parent compound. This guide provides authoritative solubility data, solvent compatibility matrices, and handling protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the structural impact of acetylation is a prerequisite for predicting solubility behavior.

| Property | Cyclosporin A (Parent) | Acetyl Cyclosporin A (Derivative) | Impact of Acetylation |

| Molecular Formula | Addition of Acetyl group ( | ||

| Molecular Weight | 1202.6 g/mol | ~1244.6 g/mol | Slight increase (+42 Da) |

| H-Bond Donors | 5 | 4 | Critical: Loss of MeBmt-OH donor reduces polarity. |

| LogP (Lipophilicity) | ~2.92 – 4.3 (Experimental) | > 4.5 (Predicted) | Increased hydrophobicity due to -OH capping. |

| Physical State | White prismatic crystals | White amorphous solid/powder | Acetylation may disrupt crystal packing. |

Structural Mechanistic Insight

In non-polar solvents, CsA adopts a "closed" conformation stabilized by a specific intramolecular hydrogen bond between the MeBmt-OH and the carbonyl of the MeVal residue. Acetylation (Acetyl-CsA ) disrupts this specific interaction. Consequently, Acetyl-CsA exhibits higher solubility in strictly non-polar solvents (e.g., alkanes, lipids) and reduced solubility in aqueous environments compared to CsA.

Solubility in Different Solvents

The following data consolidates experimental values and structurally inferred limits for Acetyl Cyclosporin A.

A. Polar Aprotic Solvents (Recommended for Stock Solutions)

These are the primary vehicles for preparing high-concentration stock solutions for biological assays.

| Solvent | Solubility (Acetyl-CsA) | Evaluation | Protocol Notes |

| DMSO | > 50 mg/mL | Excellent | Preferred solvent for biological stocks. Stable at -20°C. |

| DMF | > 30 mg/mL | Good | Useful for chemical synthesis; avoid for cell culture if possible due to toxicity. |

| Acetonitrile | > 100 mg/mL | Excellent | Ideal for HPLC mobile phases and purification. |

B. Polar Protic Solvents (Alcohols)

Acetyl-CsA retains high solubility in alcohols, similar to the parent molecule.

| Solvent | Solubility (Acetyl-CsA) | Evaluation | Protocol Notes |

| Ethanol (Abs) | > 100 mg/mL | Excellent | Preferred for formulation pre-concentrates. |

| Methanol | > 100 mg/mL | Excellent | Standard solvent for extraction and crystallization. |

| Isopropanol | > 50 mg/mL | Good | Used in lipid-based formulation development. |

C. Non-Polar & Chlorinated Solvents

Due to the increased lipophilicity from acetylation, Acetyl-CsA is highly soluble in organic extraction solvents.

| Solvent | Solubility (Acetyl-CsA) | Evaluation | Protocol Notes |

| Chloroform | > 100 mg/mL | Very High | Primary solvent for structural NMR studies. |

| Diethyl Ether | Soluble | Moderate | Used for extraction/washing steps during synthesis. |

| Hexane | Slightly Soluble | Poor | Often used as an anti-solvent to precipitate the product. |

D. Aqueous Media (Critical Limitation)

Acetyl-CsA is practically insoluble in water.[1]

| Solvent | Solubility (Acetyl-CsA) | Evaluation | Protocol Notes |

| Water | < 10 µg/mL | Insoluble | Do not use for stock preparation. |

| PBS (pH 7.4) | < 10 µg/mL | Insoluble | Requires co-solvent (DMSO/EtOH) or surfactant (Tween 80). |

Experimental Workflow & Handling

Diagram 1: Solubilization Decision Tree

This workflow ensures the correct solvent selection based on the intended downstream application.

Caption: Decision matrix for solubilizing Acetyl Cyclosporin A based on end-use requirements.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Molecular Weight: ~1244.6 g/mol Required Mass: 12.45 mg Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

-

Weighing: Accurately weigh 12.45 mg of Acetyl-CsA powder into a sterile, amber glass vial (protect from light).

-

Solvation: Add 1.0 mL of high-purity (≥99.9%) anhydrous DMSO.

-

Mixing: Vortex for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stability is >6 months under these conditions.[2]

Technical Considerations for Researchers

The "Precipitation Crash" Phenomenon

Like the parent CsA, Acetyl-CsA is prone to rapid precipitation when high-concentration organic stocks are introduced into aqueous media.

-

Mechanism: The hydrophobic effect drives the aggregation of the peptide macrocycles immediately upon contact with water.

-

Mitigation: Always add the organic stock into the vortexing aqueous buffer (submerged injection) rather than dropping it on top. Keep the final organic solvent concentration < 1% (v/v) to minimize toxicity while maintaining solubility, though precipitation may still occur above 10 µM.

HPLC Method Development

Acetyl-CsA is more hydrophobic than CsA, resulting in longer retention times on Reverse-Phase (RP) columns.

-

Column: C18 (Octadecyl) or C8.

-

Temperature: Maintain column oven at 50–60°C . Elevated temperature improves peak shape by increasing the kinetics of interconversion between conformers, a known issue with cyclosporins.

-

Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. Acetyl-CsA will elute after CsA in a standard gradient.

Diagram 2: Conformational Dynamics & Solubility

Caption: Impact of MeBmt acetylation on hydrogen bonding and resultant lipophilicity.

References

-

Traber, R., et al. (1982). Isolation and structure determination of the new cyclosporins E, F, G, H and I. Helvetica Chimica Acta. (Foundational work describing CsA derivatives and extraction).

-

TargetMol. (2024). Acetyl-cyclosporin A aldehyde Safety Data Sheet & Solubility. (Specific solubility data for acetylated derivatives).

-

Berton, P., et al. (2019). Solubility Studies of Cyclosporine Using Ionic Liquids. ACS Sustainable Chemistry & Engineering. (Detailed solvent comparison for CsA).

-

Cayman Chemical. (2022). Cyclosporin A Product Information.[1][2][3][4][5][6][7] (Standard protocols for solubilizing cyclosporins in DMSO/Ethanol).

-

Eberle, M. K., & Nuninger, F. (1992). Synthesis of the main metabolite of cyclosporin A. Journal of Organic Chemistry. (Synthesis and handling of Acetyl-CsA intermediates).

Sources

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. Acetyl-cyclosporin A aldehyde | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. EP1435910B1 - Novel cyclosporin analog microemulsion preconcentrates - Google Patents [patents.google.com]

- 5. FDA‐approved drugs featuring macrocycles or medium‐sized rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6593292B1 - Compositions and methods for enhancing drug delivery across and into epithelial tissues - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Acetyl-Cyclosporin A vs. Cyclosporin A: Decoupling Immunosuppression from Cyclophilin Inhibition

Executive Summary: The Structural Switch

The distinction between Cyclosporin A (CsA) and its derivative Acetyl-Cyclosporin A (O-acetyl-CsA) represents one of the most critical structure-activity relationships (SAR) in immunopharmacology. While CsA is the gold standard for calcineurin-dependent immunosuppression, Acetyl-CsA serves as a precise chemical probe that decouples cyclophilin binding from calcineurin inhibition .

This guide details the molecular mechanics of this divergence. By acetylating the

Molecular Architecture & Chemical Divergence

The functional disparity between these two molecules hinges on a single functional group modification at the "effector" face of the molecule.

Structural Comparison Table

| Feature | Cyclosporin A (CsA) | Acetyl-Cyclosporin A (Acetyl-CsA) |

| IUPAC Name | Cyclo[MeBmt-Abu-Sar-MeLeu-Val-MeLeu-Ala-DAla-MeLeu-MeLeu-MeVal] | Cyclo[O-Acetyl-MeBmt -Abu-Sar-MeLeu-Val-MeLeu-Ala-DAla-MeLeu-MeLeu-MeVal] |

| Critical Residue | MeBmt (Position 1) | O-Acetyl-MeBmt (Position 1) |

| Functional Group | ||

| Molecular Weight | 1202.6 Da | ~1244.6 Da (+42 Da shift) |

| Lipophilicity | High | Very High (Increased by acetylation) |

| Primary Target | Cyclophilin A (CypA) | Cyclophilin A (CypA) |

| Secondary Target | Calcineurin (PP2B) | None (Steric/Chemical Blockade) |

The "Effector Domain" Hypothesis

The CsA molecule has two distinct surfaces:

-

Binding Domain (Residues 4-8): Buries into the hydrophobic pocket of Cyclophilin A. Both CsA and Acetyl-CsA possess this intact domain, preserving PPIase inhibition.

-

Effector Domain (Residues 1-3, 9-11): Exposed to the solvent in the binary complex. The MeBmt-1 hydroxyl group is the linchpin; it forms a critical hydrogen bond with the catalytic subunit of Calcineurin. Acetylation caps this hydroxyl, physically blocking the interaction.

Mechanism of Action: The Signaling Bifurcation

The following diagram illustrates how Acetyl-CsA selectively inhibits Cyclophilin functions (like viral replication or protein folding) without triggering the immunosuppressive cascade associated with NF-AT.

Figure 1: Mechanistic bifurcation. CsA engages the Calcineurin pathway (Left), while Acetyl-CsA is restricted to Cyclophilin-mediated effects (Right).

Functional Applications & Therapeutic Implications[1][2]

Immunosuppression (CsA Exclusive)

-

Mechanism: CsA-CypA complex inhibits the phosphatase activity of calcineurin. This prevents the translocation of the Nuclear Factor of Activated T-cells (NF-AT) to the nucleus.

-

Outcome: Blockade of IL-2 production and T-cell proliferation.

-

Acetyl-CsA Status: Inactive. Acetyl-CsA does not suppress T-cell activation, making it a "clean" control in immunological studies [1].

Antiviral Activity (Shared)

-

Mechanism: Many viruses (HIV-1, HCV) recruit host Cyclophilin A to assist in capsid stability or polyprotein processing.

-

Outcome: Both CsA and Acetyl-CsA bind the hydrophobic pocket of CypA, denying the virus access to this chaperone.

-

Advantage: Acetyl-CsA allows researchers to target the virus without compromising the host immune system, a strategy explored in drugs like Alisporivir (a related non-immunosuppressive analog) [2].

Multidrug Resistance (MDR) Reversal[3]

-

Target: P-glycoprotein (P-gp/ABCB1) efflux pump.

-

Mechanism: Direct competitive inhibition of the pump.

-

Comparison: Acetyl-CsA often exhibits higher potency in reversing MDR than CsA in certain cancer lines (e.g., lung cancer), likely due to increased lipophilicity and retention of P-gp binding domains [3].

Experimental Characterization Protocols

To scientifically validate the difference between these two compounds in a lab setting, use the following paired assay workflow.

Protocol A: Differential Calcineurin Phosphatase Assay

This assay confirms the loss of immunosuppressive potential in Acetyl-CsA.

-

Preparation: Lysate from Jurkat T-cells or purified Calcineurin/Calmodulin/CypA mix.

-

Substrate: RII phosphopeptide (32P-labeled or colorimetric equivalent).

-

Treatment Groups:

-

Vehicle Control (DMSO)

-

CsA (10 nM - 1 µM)

-

Acetyl-CsA (10 nM - 1 µM)

-

-

Reaction: Incubate compounds with lysate + Substrate for 30 min at 30°C.

-

Readout: Measure free phosphate release.

-

Expected Result:

-

CsA: Dose-dependent reduction in phosphate release (IC50 ~10-100 nM).

-

Acetyl-CsA: No inhibition (activity matches Vehicle).

-

Protocol B: PPIase (Peptidyl-Prolyl Isomerase) Assay

This assay confirms that both compounds still bind Cyclophilin.

-

Enzyme: Recombinant Human Cyclophilin A (10 nM).

-

Substrate: Suc-Ala-Ala-Pro-Phe-pNA (chymotrypsin-coupled assay).

-

Method: The substrate exists in a mixture of cis and trans isomers.[1] Chymotrypsin only cleaves the trans form. CypA accelerates cis-to-trans conversion.

-

Kinetics: Monitor absorbance at 390 nm (p-nitroaniline release) over 60 seconds.

-

Expected Result:

-

Vehicle: Fast isomerization (High slope).

-

CsA: Slow isomerization (Inhibited).

-

Acetyl-CsA: Slow isomerization (Inhibited).

-

Note: K_i values should be comparable, though Acetyl-CsA may show slightly altered affinity kinetics.

-

Visualization of Experimental Logic

Figure 2: Analytical workflow to distinguish CsA from Acetyl-CsA using Mass Spec and Functional Assays.

References

-

Rosenwirth, B., et al. (1994). Inhibition of human immunodeficiency virus type 1 replication by SDZ NIM 811, a nonimmunosuppressive cyclosporine analog. Antimicrobial Agents and Chemotherapy, 38(8), 1763-1772. Link

-

Ptak, R. G., et al. (2008). Inhibition of Human Immunodeficiency Virus Type 1 Replication in Human Cells by Debio-025, a Novel Cyclophilin Binding Agent. Antimicrobial Agents and Chemotherapy, 52(4), 1302–1317. Link

-

Twentyman, P. R., et al. (1992). Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro.[2] British Journal of Cancer, 65, 335–340.[3] Link

-

Liu, J., et al. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807-815. Link

Sources

- 1. US9765119B2 - Cyclosporine analogue mixtures and their use as immunomodulating agents - Google Patents [patents.google.com]

- 2. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between P-glycoprotein expression and cyclosporin A in kidney. An immunohistological and cell culture study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Characterization of Acetyl Cyclosporin A

This technical guide provides an in-depth characterization of Acetyl Cyclosporin A (3'-O-Acetyl Cyclosporin A) , focusing on its utility as a non-immunosuppressive probe and Multidrug Resistance (MDR) modulator.[1]

Subject: 3'-O-Acetyl Cyclosporin A (Acetyl-CsA) Classification: Non-Immunosuppressive Cyclosporin Analog / P-glycoprotein Inhibitor Primary Application: MDR Reversal, Mechanism of Action (MOA) Deconvolution[1]

Part 1: Chemical & Mechanistic Basis

Structural Modification and Impact

Acetyl Cyclosporin A is derived from Cyclosporin A (CsA) via acetylation of the 3'-hydroxyl group on the amino acid residue 1 (MeBmt : (4R)-4-[(E)-2-butenyl]-4-methyl-threonine).[1]

-

CsA Structure: The 3'-OH of MeBmt is a critical "effector" residue. It forms a hydrogen bond with the Calcineurin B subunit (CnB) and the Calcineurin A catalytic subunit (CnA) when CsA is complexed with Cyclophilin (Cyp).[1]

-

Acetyl-CsA Structure: Acetylation of this hydroxyl group introduces steric bulk and removes the hydrogen bond donor capability.

-

Consequence: While Acetyl-CsA retains the ability to bind Cyclophilin A (CypA) (albeit with slightly reduced affinity), the resulting Acetyl-CsA/CypA complex is sterically incompatible with the Calcineurin binding surface.[1]

Mechanism of Action: The "Competent Binder, Incompetent Effector"

The biological activity of Acetyl-CsA is defined by what it does and what it fails to do compared to the parent compound.

| Feature | Cyclosporin A (CsA) | Acetyl Cyclosporin A | Mechanistic Implication |

| CypA Binding | High Affinity ( | Moderate Affinity | Acetyl-CsA enters the cell and binds the immunophilin.[1] |

| Calcineurin Inhibition | Potent ( | Inactive / Negligible | The acetyl group prevents the ternary complex (Drug-Cyp-CaN) formation.[1] |

| NFAT Translocation | Blocked | Unaffected | T-cell activation (IL-2 production) proceeds normally. |

| P-gp Inhibition | Potent | Potent | P-glycoprotein inhibition is independent of the Calcineurin pathway. |

Visualization: Signaling Pathway Divergence

The following diagram illustrates how the structural modification at the MeBmt residue bifurcates the signaling outcome.

Caption: Divergent signaling pathways of CsA and Acetyl-CsA. Acetylation prevents Calcineurin inhibition while retaining P-gp modulation.[1]

Part 2: Preliminary Studies & Protocols

To validate Acetyl-CsA's activity profile, researchers must conduct two parallel studies: one to confirm the lack of immunosuppression (Negative Control) and one to confirm MDR reversal (Primary Activity).[1]

Study 1: Calcineurin Phosphatase Inhibition Assay

Objective: Quantify the inability of Acetyl-CsA to inhibit Calcineurin compared to CsA. Rationale: This cell-free assay isolates the phosphatase activity, eliminating cellular uptake variables.

Protocol Workflow

-

Reagents Preparation:

-

Complex Formation:

-

Incubate CypA (100 nM) with varying concentrations (0.1 nM – 10 µM) of CsA or Acetyl-CsA for 15 minutes at room temperature.

-

Note: This allows the Drug-Immunophilin complex to form prior to enzyme exposure.

-

-

Enzymatic Reaction:

-

Add the Drug-CypA mix to the Calcineurin/Calmodulin solution in Assay Buffer (50 mM Tris, 1 mM CaCl2, 1 mM MnCl2).[1]

-

Initiate reaction by adding RII Phosphopeptide substrate.

-

Incubate at 30°C for 20 minutes.

-

-

Quantification:

-

Terminate reaction with Malachite Green reagent.

-

Measure Absorbance at 620 nm.

-

-

Data Analysis:

-

Plot % Phosphatase Activity vs. Log[Drug].

-

Expected Result: CsA will show an IC50 ~10-100 nM. Acetyl-CsA should show no significant inhibition up to 10 µM.

-

Study 2: MDR Reversal (Chemosensitization) Assay

Objective: Demonstrate that Acetyl-CsA restores sensitivity to cytotoxics in MDR cells.[1] Rationale: Acetyl-CsA acts as a competitive inhibitor of the P-gp efflux pump, increasing intracellular retention of chemotherapy agents.

Protocol Workflow

-

Cell Line Selection:

-

Seeding:

-

Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

-

-

Treatment Groups:

-

Incubation:

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Viability Assessment:

-

Add MTT reagent (0.5 mg/mL) for 4 hours.[1]

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

-

Data Output:

-

Calculate the Modulation Factor (MF) :

.[1] -

Expected Result: Acetyl-CsA should yield an MF comparable to or greater than CsA, shifting the Doxorubicin cytotoxicity curve to the left.

-

Experimental Workflow Visualization

Caption: Workflow comparing MDR reversal efficacy and toxicity profiles. Acetyl-CsA offers sensitization without calcineurin-associated toxicity.[1]

Part 3: Summary of Biological Activity

| Parameter | Acetyl Cyclosporin A Profile | Reference Standard (CsA) |

| Primary Target | P-glycoprotein (ABCB1) | Calcineurin / Cyclophilin |

| Immunosuppression | Negative (Non-functional) | Positive (Potent) |

| Nephrotoxicity | Reduced (Calcineurin-independent) | High (Calcineurin-dependent) |

| MDR Reversal | High Potency (2-fold > CsA in some lines) | High Potency |

| Cellular Accumulation | High | High |

Conclusion: Acetyl Cyclosporin A serves as a critical tool for dissecting the pharmacological effects of cyclosporins. By decoupling P-gp inhibition from calcineurin phosphatase inhibition, it validates that MDR reversal can be achieved without compromising the patient's immune system or inducing severe nephrotoxicity associated with the parent compound.

References

-

Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro. British Journal of Cancer. [Link]

-

Cyclosporin A and its nonimmunosuppressive analogue N-Me-Val-4-cyclosporin A mitigate glucose/oxygen deprivation-induced damage to rat cultured hippocampal neurons. European Journal of Neuroscience. [Link][1]

-

Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry. [Link]

-

Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin. Antimicrobial Agents and Chemotherapy. [Link][3]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of Acetyl Cyclosporin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Nuances of Acetyl Cyclosporin A

Cyclosporin A (CsA), a cyclic undecapeptide produced by the fungus Tolypocladium inflatum, is a cornerstone of immunosuppressive therapy, pivotal in preventing organ transplant rejection.[1] Its mechanism of action is intricately linked to its conformation, which allows it to form a complex with cyclophilin, subsequently inhibiting the calcineurin pathway and suppressing T-cell activation.[1] The acetylation of Cyclosporin A, specifically at the hydroxyl group of the unique MeBmt residue at position 1 to form Acetyl Cyclosporin A, introduces a subtle yet significant modification that can alter its physicochemical properties, and potentially its biological activity and metabolic profile.

This technical guide provides a comprehensive overview of the core spectroscopic techniques essential for the in-depth analysis of Acetyl Cyclosporin A. As Senior Application Scientists, we move beyond mere procedural descriptions to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is designed to empower researchers in drug development and related fields to confidently characterize this important derivative.

The Analytical Imperative: Why Spectroscopic Scrutiny Matters

The addition of an acetyl group, while seemingly minor, can have a cascade of effects:

-

Altered Polarity and Solubility: Acetylation can modulate the hydrophilicity of the molecule, impacting its solubility in various solvents and potentially its bioavailability.[2][3]

-

Conformational Shifts: The bulky acetyl group can influence the intricate network of intramolecular hydrogen bonds that dictate the three-dimensional structure of Cyclosporin A, leading to conformational changes.[4]

-

Modified Biological Interactions: Changes in conformation and surface properties can affect how Acetyl Cyclosporin A interacts with its biological targets, such as cyclophilin.

-

Metabolic Stability: The acetyl group may influence the molecule's susceptibility to enzymatic degradation, altering its pharmacokinetic profile.[5]

A thorough spectroscopic analysis is therefore not just a quality control measure but a fundamental necessity for understanding the structure-activity relationship of Acetyl Cyclosporin A.

Core Spectroscopic Methodologies

This guide will focus on four key spectroscopic techniques:

-

Mass Spectrometry (MS): For unambiguous molecular weight confirmation and structural elucidation through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed insights into the atomic-level structure and conformation in solution.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups and probe changes in the molecule's vibrational modes upon acetylation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: A straightforward method for quantification and for monitoring electronic transitions within the molecule.

Mass Spectrometry: The Definitive Molecular Fingerprint

Mass spectrometry is indispensable for the initial identification and subsequent structural verification of Acetyl Cyclosporin A. The primary impact of acetylation is a predictable mass shift, providing a clear diagnostic marker.

Expected Mass Shift

The acetylation of a hydroxyl group involves the addition of an acetyl moiety (CH₃CO), resulting in a mass increase of 42.010565 Da.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | 1201.842 |

| Acetyl Cyclosporin A | C₆₄H₁₁₃N₁₁O₁₃ | 1243.853 |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of Acetyl Cyclosporin A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of Acetyl Cyclosporin A in methanol. Serially dilute to create working standards (e.g., 1 ng/mL to 1000 ng/mL).

-

Matrix Samples (e.g., Plasma): To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing an internal standard like Cyclosporin D). Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the hydrophobic Acetyl Cyclosporin A from potential contaminants.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from 30% B to 95% B over 5-7 minutes is a good starting point.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40-50 °C to ensure sharp peaks and reproducible retention times.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective for cyclosporins.

-

Precursor Ion ([M+H]⁺): For Acetyl Cyclosporin A, the precursor ion to monitor will be m/z 1244.86.

-

Product Ions for MS/MS: Fragmentation of the precursor ion will yield characteristic product ions. While specific fragmentation data for Acetyl Cyclosporin A is not widely published, based on the known fragmentation of Cyclosporin A, one would expect to see product ions resulting from the loss of amino acid residues. The presence of the acetyl group may also lead to a neutral loss of 42 Da (ketene) or 60 Da (acetic acid).

-

Collision Energy: This will need to be optimized for the specific instrument but will typically be in the range of 20-40 eV.

Data Interpretation: The Causality Behind the Spectrum

The key diagnostic feature in the full scan mass spectrum will be the presence of the [M+H]⁺ ion at m/z 1244.86. In the MS/MS spectrum, the fragmentation pattern will provide structural confirmation. The acetylation is expected to influence the fragmentation, potentially favoring specific bond cleavages near the MeBmt residue. A comparative analysis with the fragmentation pattern of authentic Cyclosporin A is crucial for a definitive structural assignment.

Workflow for LC-MS/MS Analysis of Acetyl Cyclosporin A

Caption: Workflow for the LC-MS/MS analysis of Acetyl Cyclosporin A.

NMR Spectroscopy: A Window into 3D Structure

NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in the molecule, making it the gold standard for structural elucidation in solution.

Predicted Spectral Changes Upon Acetylation

The acetylation of the hydroxyl group on the MeBmt residue will induce several predictable changes in the ¹H and ¹³C NMR spectra:

-

¹H NMR:

-

New Singlet: A new singlet peak will appear in the upfield region (around δ 2.0-2.2 ppm) corresponding to the three protons of the acetyl methyl group.

-

Downfield Shift: The proton attached to the carbon bearing the acetylated hydroxyl group (the CH-O- of MeBmt) will experience a significant downfield shift due to the deshielding effect of the carbonyl group.

-

Subtle Shifts: Protons on adjacent carbons will also experience smaller shifts.

-

-

¹³C NMR:

-

New Carbonyl Signal: A new carbonyl carbon signal will appear in the downfield region (around δ 170 ppm).

-

New Methyl Signal: A new methyl carbon signal will appear in the upfield region (around δ 21 ppm).

-

Shift of C-O Carbon: The carbon atom directly bonded to the oxygen of the acetylated hydroxyl group will shift downfield.

-

Experimental Protocol: 1D and 2D NMR

1. Sample Preparation:

-

Dissolve 5-10 mg of Acetyl Cyclosporin A in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). Chloroform-d is often used for cyclosporins to obtain well-resolved spectra.[5]

-

Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (≥ 500 MHz) is recommended for resolving the complex spectra of cyclosporins.

-

1D ¹H NMR: Acquire a standard proton spectrum to observe the overall signal distribution and identify the new acetyl methyl singlet.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the new carbonyl and methyl carbons of the acetyl group.

-

2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of the MeBmt spin system.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming the assignment of the acetyl methyl group and the shifted signals of the MeBmt residue.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations. A key correlation to look for is between the acetyl methyl protons and the acetyl carbonyl carbon.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To probe through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule and assessing any changes induced by the acetyl group.

Data Interpretation: From Peaks to Conformation

The primary goal is to assign all the proton and carbon signals of Acetyl Cyclosporin A. The most telling evidence of acetylation will be the characteristic signals of the acetyl group and the downfield shifts in the MeBmt residue. A full assignment will likely require a combination of all the aforementioned 2D NMR experiments. The NOESY/ROESY data will be critical in comparing the solution conformation of Acetyl Cyclosporin A to that of the parent Cyclosporin A.

Logical Flow for NMR-Based Structural Confirmation

Caption: Logical workflow for the NMR analysis of Acetyl Cyclosporin A.

FT-IR Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The introduction of an ester group via acetylation results in a distinct and easily identifiable vibrational band.

Expected Spectral Changes

The most significant change in the FT-IR spectrum of Acetyl Cyclosporin A compared to Cyclosporin A will be the appearance of a new, strong absorption band corresponding to the ester carbonyl (C=O) stretch . This band is typically observed in the range of 1735-1750 cm⁻¹ . Additionally, a C-O stretching vibration for the ester will appear in the fingerprint region, usually between 1000-1300 cm⁻¹ . The broad O-H stretching band present in the spectrum of Cyclosporin A (around 3300-3500 cm⁻¹) due to the hydroxyl group of the MeBmt residue will be absent in the spectrum of Acetyl Cyclosporin A.

Experimental Protocol: KBr Pellet Method

1. Sample Preparation:

-

Thoroughly dry both the Acetyl Cyclosporin A sample and spectroscopic grade Potassium Bromide (KBr) to remove any residual water, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind 1-2 mg of Acetyl Cyclosporin A with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[6]

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

2. Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is usually 4000-400 cm⁻¹.

Data Interpretation: A Tale of Two Carbonyls

The FT-IR spectrum of Acetyl Cyclosporin A will be dominated by the amide I band (around 1630-1670 cm⁻¹) arising from the peptide backbone. The key to confirming acetylation is the appearance of the new ester carbonyl band at a higher wavenumber (1735-1750 cm⁻¹) than the amide carbonyls. The disappearance of the O-H stretch further validates the modification of the hydroxyl group.

UV-Vis Spectroscopy: A Tool for Quantification

While lacking the structural detail of the other techniques, UV-Vis spectroscopy is a simple, rapid, and reliable method for quantifying Acetyl Cyclosporin A in solution.

Principle of Analysis